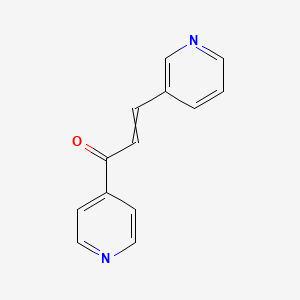

3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one

Description

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) is a small-molecule inhibitor targeting 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key glycolytic enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP). F2,6BP activates 6-phosphofructo-1-kinase (PFK-1), a rate-limiting enzyme in glycolysis, thereby promoting the Warburg effect in cancer cells . 3PO disrupts glycolysis by reducing F2,6BP levels, leading to decreased glucose uptake, lactate secretion, and intracellular ATP production . Preclinical studies demonstrate its efficacy in suppressing tumor growth in models of leukemia, lung adenocarcinoma, and hepatocellular carcinoma . Beyond oncology, 3PO mitigates sepsis-induced intestinal damage by inhibiting PFKFB3-driven inflammation and reverses pro-inflammatory mechanisms in rheumatoid arthritis . Its role in metabolic reprogramming has also been explored in combination therapies and nanomedicine platforms .

Properties

IUPAC Name |

3-pyridin-3-yl-1-pyridin-4-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWGYMNWMDNSTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enaminone Hydrolysis

Enaminones serve as intermediates for synthesizing α,β-unsaturated ketones. This method involves the hydrolysis of a preformed enaminone derived from 4-acetylpyridine.

Procedure :

-

Enaminone Synthesis :

-

Hydrolysis :

-

The enaminone intermediate is treated with 3M HCl under reflux for 2 hours.

-

The product is neutralized with NaHCO₃ and extracted with dichloromethane.

-

Key Data :

Advantages :

Wittig Reaction

The Wittig reaction constructs the α,β-unsaturated ketone via reaction of a phosphorus ylide with a carbonyl compound.

Procedure :

-

Ylide Preparation :

-

Triphenylphosphine (1.2 equiv) reacts with 3-(bromomethyl)pyridine hydrobromide in dry THF under nitrogen.

-

-

Coupling :

-

The ylide is added to 4-pyridinecarboxaldehyde (1.0 equiv) at 0°C.

-

The mixture is stirred at room temperature for 12 hours.

-

-

Workup :

-

The solvent is evaporated, and the residue is purified via column chromatography (hexane/ethyl acetate).

-

Key Data :

Limitations :

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Claisen-Schmidt | 85% | ≥99% | High | Moderate |

| Enaminone Hydrolysis | 75% | ≥98% | Moderate | High |

| Wittig Reaction | 70% | ≥95% | Low | Low |

Chemical Reactions Analysis

Types of Reactions

(E)-3PO pound>>3 PO pound>>3-PO undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of (E)-3PO pound>>3 PO pound>>3-PO include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound.

Scientific Research Applications

Scientific Research Applications

The applications of 3PO span multiple fields, including oncology, cardiology, and metabolic research. Below are some key areas where 3PO has been utilized:

Cancer Research

- Inhibition of Tumor Growth : 3PO has been tested across various cancer models such as melanoma, lung cancer, glioblastoma, colon adenocarcinoma, and pancreatic cancer. In these studies, treatment with 3PO led to significant reductions in tumor cell proliferation and viability.

- Mechanism Studies : Inhibiting PFKFB3 with 3PO has been shown to decrease glycolytic flux in transformed cells. This metabolic shift can lead to reduced invasion and metastasis of cancer cells .

Cardiac Research

- Cardiac Remodeling : In models of myocardial infarction, administration of 3PO improved cardiac function by decreasing infarction size and collagen density in the affected area. This suggests a potential therapeutic role for 3PO in cardiac conditions.

- Pulmonary Arterial Hypertension (PAH) : Research indicates that PFKFB3 is upregulated in pulmonary artery smooth muscle cells (PASMCs) from PAH patients. Treatment with 3PO has been associated with decreased right ventricular systolic pressures and pulmonary arterial remodeling by inhibiting PASMC proliferation .

Metabolic Disorders

- Glucose Metabolism Studies : The compound has been used to explore its effects on glucose metabolism in various cell types. For example, co-treatment with other metabolic modulators such as dichloroacetate and butyrate showed enhanced inhibition of bladder cancer cell growth when combined with 3PO.

Stress Granule Formation

- Cellular Response Studies : Research involving renal proximal tubular cells demonstrated that treatment with 3PO can induce stress granule formation under ischemic conditions. This highlights its role in cellular stress responses.

Case Studies

Several case studies have highlighted the efficacy of 3PO in various applications:

- Myocardial Infarction Model : A study using a permanent left anterior descending ligation mouse model demonstrated that treatment with 3PO significantly improved cardiac function post-infarction by modulating glucose metabolism through PFKFB3 inhibition.

- Cancer Xenograft Models : In vivo studies showed that xenograft tumors treated with PFKFB3 inhibitors like 3PO exhibited reduced growth rates compared to controls, underscoring its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (E)-3PO pound>>3 PO pound>>3-PO involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Biological Activity

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, commonly referred to as 3-PO, is a compound that has garnered attention for its potential biological activities, particularly in cancer research. This article reviews its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

3-PO primarily acts as an inhibitor of the enzyme PFKFB3 , which plays a crucial role in regulating glycolysis in cancer cells. PFKFB3 is known to be upregulated in various tumor types, and its inhibition leads to reduced glucose uptake and subsequent cell cycle arrest. Specifically, 3-PO has been shown to induce G2-M phase arrest in Jurkat T cell leukemia cells, resulting in decreased levels of intracellular metabolites such as F2,6BP, lactate, ATP, NAD+, and NADH .

Biological Effects

The biological activity of 3-PO can be summarized as follows:

- Anti-cancer Activity : 3-PO has demonstrated significant anti-tumor effects in various preclinical models. For instance, administration of 3-PO at a dosage of 0.07 mg/g twice every nine days resulted in substantial tumor inhibition in animal models without significant toxicity .

- Metabolic Reprogramming : The compound induces metabolic changes that lead to altered energy production pathways in cancer cells, effectively starving them of necessary substrates for growth .

Case Studies

- Inhibition of Tumor Growth : In a study involving Jurkat T cells, treatment with 3-PO led to a marked reduction in cell proliferation and induced apoptosis-like features without triggering classical apoptotic pathways. This was characterized by increased membrane blebbing and cytoplasmic vacuolization .

- Comparative Efficacy : A comparative study identified derivatives of 3-PO with enhanced potency against PFKFB3. One such derivative was PFK15, which exhibited an IC50 value significantly lower than that of 3-PO (0.72 μM vs. 5.57 μM), indicating greater efficacy in inhibiting glucose metabolism in cancer cells .

Data Table: Biological Activity Overview

| Parameter | Value | Notes |

|---|---|---|

| IC50 (Jurkat T Cells) | 5.57 μM | Indicates potency against PFKFB3 |

| Tumor Growth Inhibition | Significant | Observed at 0.07 mg/g bi-weekly administration |

| Metabolite Reduction | F2,6BP, Lactate, ATP | Decreased upon treatment |

| Cell Cycle Arrest | G2-M Phase | Induced by 3-PO treatment |

Comparison with Similar Compounds

Structural and Functional Comparison with PFK15

PFK15 (1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one), a derivative of 3PO, shares a propenone backbone but replaces the 3-pyridinyl group with a 2-quinolinyl moiety . This structural modification enhances PFK15’s binding affinity to PFKFB3, making it a more potent inhibitor.

Key Findings :

- PFK15 exhibits 10–100-fold greater potency than 3PO in suppressing glycolysis and tumor growth .

- Unlike 3PO, PFK15 demonstrates pro-apoptotic activity in vivo, enhancing its therapeutic window .

- Both compounds inhibit PFKFB3, but PFK15’s quinolinyl group improves metabolic stability and target engagement .

Comparison with Other PFKFB3 Inhibitors

- PFK158: A second-generation derivative of 3PO with improved pharmacokinetics.

- These compounds remain exploratory .

Broader Context of Glycolytic Inhibitors

Q & A

Q. What is the molecular mechanism by which 3PO inhibits glycolysis in cancer cells?

3PO selectively inhibits 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase isoform 3 (PFKFB3), a key enzyme driving glycolysis by synthesizing fructose-2,6-bisphosphate (Fru-2,6-P2), a potent activator of phosphofructokinase-1 (PFK-1). This inhibition reduces glycolytic flux, leading to decreased glucose uptake, ATP, lactate, NAD+, and NADH levels. The resulting metabolic stress suppresses cancer cell proliferation and induces apoptosis. Methodologically, confirm PFKFB3 inhibition via Fru-2,6-P2 quantification (e.g., enzymatic assays) and monitor downstream metabolites using LC-MS .

Q. What are standard in vitro protocols for evaluating 3PO’s anti-proliferative effects?

- Cell lines : Use PFKFB3-expressing cancer models (e.g., prostate, bladder, or cervical cancer cells).

- Dosage : 1–30 µM (IC50 ranges: 1.4–24 µM). Pre-treat cells for 4–24 hours before functional assays.

- Assays :

Q. How to select appropriate cancer models for studying 3PO’s efficacy?

Prioritize cancers with glycolytic dependency (Warburg effect), such as prostate, bladder, or hepatocellular carcinoma. Validate PFKFB3 expression via qPCR, Western blot, or IHC. For angiogenesis studies, use endothelial cell models (e.g., HUVECs) to assess tube formation and migration .

Advanced Research Questions

Q. How does 3PO synergize with other metabolic inhibitors (e.g., 2-DG) in cancer therapy?

3PO enhances the efficacy of glycolysis-targeting agents like 2-deoxy-D-glucose (2-DG, a hexokinase inhibitor) by compounding metabolic stress. For example:

Q. How to resolve contradictory data on 3PO’s impact on ATP levels in different cell types?

In TIGAR-overexpressing cells (e.g., breast cancer), 3PO may paradoxically increase ATP due to TIGAR’s antioxidant activity redirecting glucose flux to the pentose phosphate pathway (PPP). To address this:

Q. What pharmacokinetic challenges arise when translating 3PO to in vivo models?

3PO has suboptimal pharmacokinetics (rapid clearance, low bioavailability). Its derivative PFK15 shows improved properties:

Q. How does 3PO influence non-glycolytic pathways, such as Notch signaling, in cancer?

3PO indirectly suppresses Notch signaling by reducing PFKFB3-driven glycolysis, which is required for Notch activation in endothelial cells.

Q. What strategies mitigate potential resistance to 3PO in long-term treatments?

Resistance may arise from compensatory upregulation of alternate glycolytic isoforms (e.g., PFKFB4) or mitochondrial adaptations.

- Solutions :

Data Interpretation and Validation

Q. How to validate PFKFB3 as the primary target of 3PO in a new cellular context?

Q. How to address off-target effects of 3PO in metabolic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.